Hydrolysis Rate: Chloroformate vs. Acyl Chloride – Slower Solvolysis Enables Superior Interfacial Polycondensation Control
Decane-1,10-diyl dicarbonochloridate possesses chloroformate (–O–CO–Cl) terminal groups rather than the acyl chloride (–CO–Cl) groups of sebacoyl chloride (CAS 111-19-3). A foundational kinetic study by Queen demonstrated that alkyl chloroformate esters undergo solvolysis much more slowly than acyl chlorides, attributed to increased initial-state conjugation that stabilizes the ground state relative to the hydrolysis transition state [1]. This mechanistic distinction is experimentally manifested in interfacial polycondensation systems, where the slower hydrolysis of bischloroformates permits the preparation of high-molecular-weight polyurethanes that cannot be synthesized via the diisocyanate-glycol route, as established by Wittbecker and Katz [2].
| Evidence Dimension | Relative hydrolysis rate (solvolysis) in aqueous media |
|---|---|
| Target Compound Data | Chloroformate esters: solvolysis much slower than acyl chlorides; bimolecular mechanism with reversible water addition to carbonyl group (qualitative rate ranking from Queen, 1967) |
| Comparator Or Baseline | Acyl chlorides (e.g., sebacoyl chloride class): faster hydrolysis; less initial-state conjugation; susceptible to ionization pathway |
| Quantified Difference | Qualitative ranking: chloroformate hydrolysis ≪ acyl chloride hydrolysis (magnitude not reported as a single factor; mechanism-dependent across substrate series) |
| Conditions | Hydrolysis in pure water and aqueous acetone; temperature-dependent kinetic measurements (Queen, Can. J. Chem. 45, 1619, 1967) |
Why This Matters
Slower hydrolysis translates into wider processing windows during moisture-sensitive polymerizations and reduced premature chain termination, making this compound preferable to sebacoyl chloride when reproducible high-molecular-weight polyurethane or polycarbonate build-up is critical.
- [1] Queen, A. Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 1967, 45, 1619–1632. DOI: 10.1139/v67-262. View Source
- [2] Wittbecker, E.L.; Katz, M. Interfacial polycondensation. VII. Polyurethanes. Journal of Polymer Science, 1959, 40(137), 367–375. DOI: 10.1002/pol.1959.1204013707. View Source
